

Physical and chemical properties of 2-Methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-6-nitrobenzonitrile**: Properties, Reactivity, and Applications

Introduction

2-Methyl-6-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring a nitrile, a nitro group, and a methyl group strategically positioned on a benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of complex heterocyclic structures and advanced materials. This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core physical and chemical properties of **2-Methyl-6-nitrobenzonitrile**, details its reactivity and synthetic utility, outlines robust analytical workflows for its characterization, and discusses its applications in both medicinal chemistry and material science.

Section 1: Core Molecular and Physical Properties

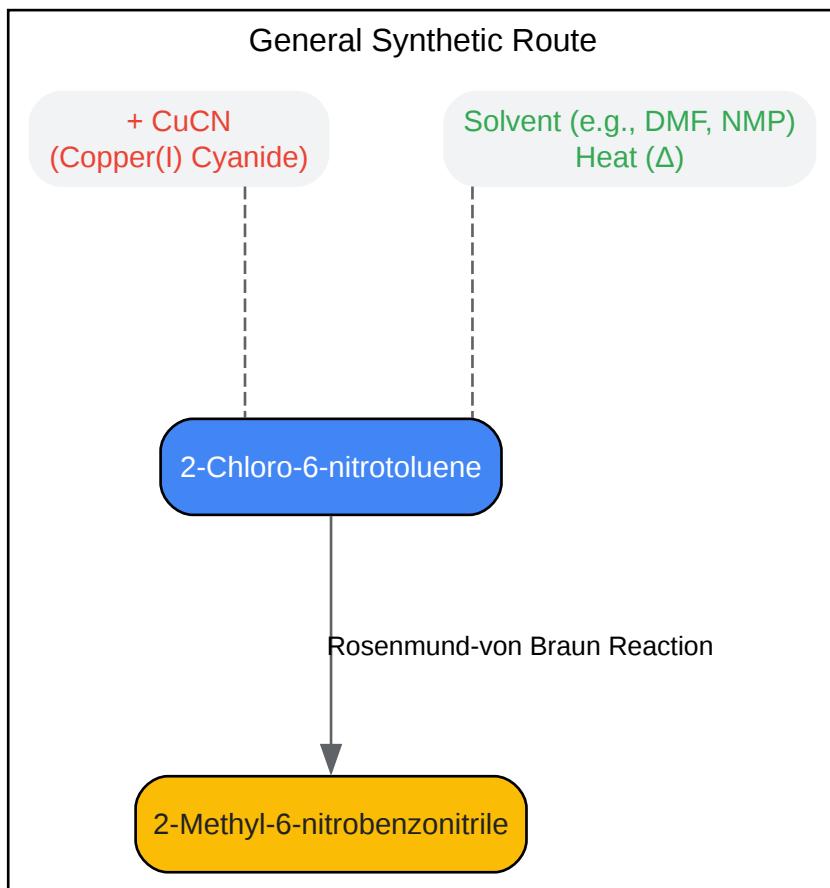
The identity and purity of a starting material are foundational to any successful synthetic endeavor. **2-Methyl-6-nitrobenzonitrile** is a crystalline solid under standard conditions, with its color ranging from light orange to yellow-green.^[1] Its core identifiers and physical properties are summarized below.

Table 1: Physical and Chemical Properties of **2-Methyl-6-nitrobenzonitrile**

Property	Value	Source(s)
CAS Number	1885-76-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[4] [5]
Molecular Weight	162.15 g/mol	[3] [4]
Appearance	Light orange to Yellow to Green powder to crystal	[1]
Melting Point	108-110 °C	[1] [2] [3]
Boiling Point	326.2 ± 30.0 °C (Predicted)	[1]
Density	1.26 ± 0.1 g/cm ³ (Predicted)	[1]
Synonyms	6-Nitro-o-tolunitrile	[3] [6]
InChI Key	BOTPDHNZLRJZOO- UHFFFAOYSA-N	[3] [5]
Canonical SMILES	Cc1ccccc(c1C#N)=O	[3]

Section 2: Chemical Reactivity and Synthesis

The utility of **2-Methyl-6-nitrobenzonitrile** stems from the unique electronic and steric environment created by its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups governs its reactivity in subsequent chemical transformations.[\[7\]](#)[\[8\]](#)

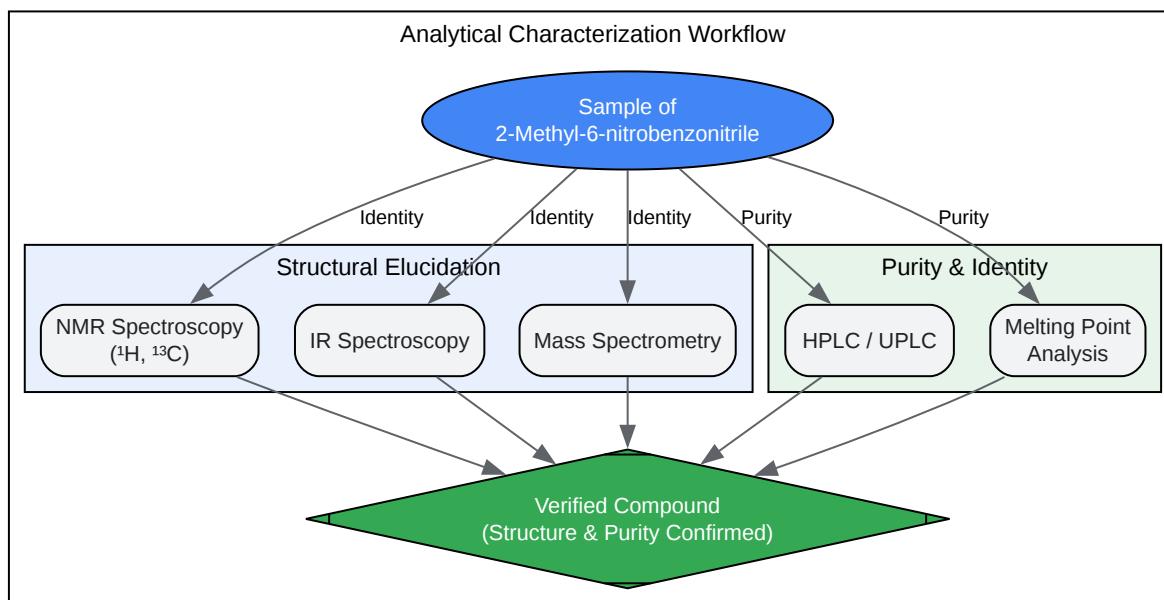

Electronic and Steric Profile

- Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution.[\[8\]](#) Its primary role in synthetic pathways is often as a precursor to an amino group via reduction.
- Nitrile Group (-C≡N): This group is also electron-withdrawing and serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings.[\[7\]](#)

- Methyl Group (-CH₃): This is an electron-donating group that slightly activates the ring, but its effect is largely overshadowed by the two deactivating groups.^[8] Sterically, its presence ortho to both the nitrile and nitro groups influences the approach of reagents and can direct the regioselectivity of certain reactions.

Synthetic Pathways

The synthesis of ortho-nitrobenzonitriles, such as **2-Methyl-6-nitrobenzonitrile**, can be achieved through well-established methodologies. A common approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent.^[9] In the context of **2-Methyl-6-nitrobenzonitrile**, the synthesis would typically start from 2-chloro-6-nitrotoluene.



[Click to download full resolution via product page](#)

A generalized synthetic pathway to **2-Methyl-6-nitrobenzonitrile**.

Section 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of **2-Methyl-6-nitrobenzonitrile** before its use in sensitive applications like drug development. A multi-technique approach is standard practice.

[Click to download full resolution via product page](#)

Workflow for the comprehensive analysis of **2-Methyl-6-nitrobenzonitrile**.

Protocol: Spectroscopic and Chromatographic Analysis

This protocol outlines the standard procedures for acquiring and interpreting analytical data for **2-Methyl-6-nitrobenzonitrile**.

Objective: To confirm the chemical structure and assess the purity of a sample.

Part A: Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Expected ^1H NMR Features:
 - A singlet corresponding to the three methyl ($-\text{CH}_3$) protons.
 - A multiplet system in the aromatic region corresponding to the three protons on the benzene ring.
- Expected ^{13}C NMR Features:
 - Eight distinct carbon signals are expected.
 - Key signals include the methyl carbon, the nitrile carbon, and the six aromatic carbons (two of which are quaternary and attached to the substituents).
- Infrared (IR) Spectroscopy
 - Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
 - Expected Key Absorptions:
 - $\sim 2230 \text{ cm}^{-1}$: Sharp, medium-intensity peak for the nitrile ($-\text{C}\equiv\text{N}$) stretch.
 - $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro ($-\text{NO}_2$) group, respectively.
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1600\text{-}1450 \text{ cm}^{-1}$: Aromatic C=C ring stretching.
- Mass Spectrometry (MS)

- Technique: Use Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition: Acquire the mass spectrum in positive or negative ion mode.
- Expected Results:
 - The molecular ion peak ($[M]^+$ or $[M+H]^+$) should be observed at $m/z \approx 162.15$.[\[5\]](#)
 - High-resolution mass spectrometry (HRMS) should confirm the molecular formula $C_8H_6N_2O_2$.

Part B: Purity Assessment

- High-Performance Liquid Chromatography (HPLC)
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
 - Stationary Phase: A C18 reversed-phase column.
 - Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).
 - Analysis: Inject a solution of the sample (~1 mg/mL). The purity is calculated from the relative peak area of the main component. A pure sample should exhibit a single major peak.

Section 4: Applications in Research and Development

The specific arrangement of functional groups in **2-Methyl-6-nitrobenzonitrile** makes it a valuable precursor in several areas of chemical R&D.

Intermediate in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of complex heterocyclic molecules, which are core scaffolds in many pharmaceutical agents.[\[7\]](#)

- Synthesis of Quinazolines: It has been used as a starting material for producing 5-arylthiomethyl-2,4-diaminoquinazolines.[2][3] The synthesis leverages the reactivity of the nitrile and the potential for the nitro group to be reduced to an amine, which can then participate in ring-forming reactions.
- Synthesis of Isoquinolinones: **2-Methyl-6-nitrobenzonitrile** serves as a key reagent in the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[2][3] This demonstrates its utility in constructing fused ring systems prevalent in medicinal chemistry.

Applications in Material Science

Beyond pharmaceuticals, **2-Methyl-6-nitrobenzonitrile** is employed as a specialty chemical intermediate to enhance material properties.[10]

- Polymers and Coatings: Its incorporation into polymer or coating formulations can improve thermal stability, mechanical strength, and resistance to environmental or chemical degradation.[11]
- Electronics: In the electronics sector, high-purity intermediates are critical. This compound can serve as a building block for functional materials used in the manufacturing of semiconductors and other electronic components.[10]

Section 5: Safety and Handling

Proper handling of **2-Methyl-6-nitrobenzonitrile** is crucial due to its potential hazards.

- Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation.[3][12]
- Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][13] Avoid generating dust.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong acids.[13]

- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[\[13\]](#)

Conclusion

2-Methyl-6-nitrobenzonitrile is a versatile and valuable chemical intermediate with a well-defined set of physical and chemical properties. Its strategic combination of nitrile, nitro, and methyl functional groups provides a platform for complex molecular synthesis, particularly in the construction of heterocyclic systems for drug discovery and the development of high-performance materials. A thorough understanding of its reactivity, coupled with rigorous analytical characterization and adherence to safety protocols, enables researchers and scientists to effectively harness its synthetic potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChemLite. **2-methyl-6-nitrobenzonitrile** (C8H6N2O2). [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. **2-Methyl-6-Nitrobenzonitrile**: A Key Intermediate for the Electronics and Specialty Chemical Sectors. [\[Link\]](#)
- NIH National Center for Biotechnology Information. 2-Methyl-5-nitrobenzonitrile. [\[Link\]](#)
- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- ChemWhat. **2-METHYL-6-NITROBENZONITRILE** CAS#: 1885-76-3. [\[Link\]](#)
- NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [\[Link\]](#)
- Scribd. Reactivity of Methyl and Nitro Benzene. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-METHYL-6-NITROBENZONITRILE CAS#: 1885-76-3 [\[chemicalbook.com\]](#)
- 2. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [\[chemicalbook.com\]](#)
- 3. 2-メチル-6-ニトロベンゾニトリル 98% | Sigma-Aldrich [\[sigmaaldrich.com\]](#)

- 4. scbt.com [scbt.com]
- 5. PubChemLite - 2-methyl-6-nitrobenzonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-6-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157223#physical-and-chemical-properties-of-2-methyl-6-nitrobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com